Otenzepad

Descripción

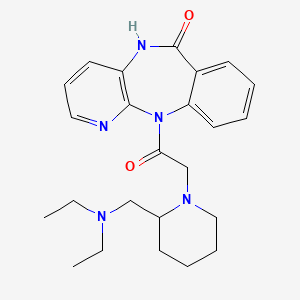

cardioselective muscarinic receptor antagonist; structure given in first source

Structure

3D Structure

Propiedades

IUPAC Name |

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRKDAVQCKZSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045674 | |

| Record name | AF-DX 116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102394-31-0, 121029-35-4, 122467-13-4 | |

| Record name | 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102394-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otenzepad [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Otenzepad, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Otenzepad, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AF-DX 116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OTENZEPAD, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OTENZEPAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OTENZEPAD, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Otenzepad: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad, also known as AF-DX 116, is a selective and competitive M2 muscarinic acetylcholine receptor antagonist. Developed by the German pharmaceutical company Boehringer Ingelheim, it was initially investigated as a potential treatment for cardiac arrhythmias and bradycardia.[1][2] Although its clinical development was discontinued after Phase III trials, this compound remains a significant tool in pharmacological research due to its selectivity for the M2 receptor subtype.[1] This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailed experimental protocols for key reactions, and an in-depth look at its discovery and development. All quantitative data is presented in structured tables for clarity, and key pathways are visualized using diagrams.

Discovery and Development

This compound was identified and developed by Boehringer Ingelheim in an effort to create a cardioselective muscarinic antagonist.[1][2] The primary therapeutic targets were arrhythmia and bradycardia.[1] The discovery process likely involved screening a library of compounds for affinity and selectivity towards the M2 muscarinic receptor, which is predominantly expressed in the heart. This was followed by lead optimization to improve pharmacological properties.

This compound emerged as a promising candidate due to its relatively high selectivity for the M2 receptor over other muscarinic receptor subtypes (M1, M3, M4, and M5).[1] The (+)-enantiomer of this compound was found to be eight times more potent at the M2 receptor than the (-)-enantiomer.[1] Despite promising preclinical and early clinical results, the development of this compound was halted after Phase III clinical trials.[1]

Signaling Pathway of Muscarinic M2 Receptor Antagonism

This compound acts as a competitive antagonist at the M2 muscarinic acetylcholine receptor. In cardiac tissue, the M2 receptor is coupled to a Gi protein. Activation of this pathway by acetylcholine typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and the opening of potassium channels, resulting in a negative chronotropic and inotropic effect (slowing of the heart rate and reduction in contractility). This compound blocks the binding of acetylcholine to the M2 receptor, thereby inhibiting these effects.

Synthesis Pathway

The synthesis of this compound can be conceptualized as a three-stage process:

-

Synthesis of the tricyclic core: Formation of 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one.

-

Synthesis of the side chain: Preparation of N,N-diethyl-1-(piperidin-2-yl)methanamine.

-

Coupling of the core and side chain: Acylation of the tricyclic core with a chloroacetyl group, followed by nucleophilic substitution with the side chain amine.

Experimental Protocols

Synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one (Tricyclic Core)

A plausible method for the synthesis of the tricyclic core involves the condensation of 2-aminonicotinic acid with 2-nitroaniline, followed by reduction of the nitro group and subsequent cyclization.

Step 1: Synthesis of 2-(2-Nitroanilino)nicotinic Acid A mixture of 2-aminonicotinic acid and 2-nitroaniline is heated in the presence of a suitable acid catalyst (e.g., polyphosphoric acid) to facilitate the condensation reaction.

Step 2: Synthesis of 2-(2-Aminoanilino)nicotinic Acid The nitro group of 2-(2-nitroanilino)nicotinic acid is reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using a reducing agent like tin(II) chloride in hydrochloric acid.

Step 3: Synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one The resulting 2-(2-aminoanilino)nicotinic acid is cyclized by heating, often in a high-boiling point solvent, to form the desired tricyclic lactam.

Synthesis of N,N-diethyl-1-(piperidin-2-yl)methanamine (Side Chain)

This side chain can be synthesized via a reductive amination pathway starting from 2-cyanopiperidine.

Step 1: Synthesis of Piperidin-2-ylmethanamine 2-Cyanopiperidine is reduced to piperidin-2-ylmethanamine. A suitable reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran.

Step 2: Synthesis of N,N-diethyl-1-(piperidin-2-yl)methanamine The primary amine of piperidin-2-ylmethanamine is then diethyl-alkylated. This can be achieved by reacting it with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base to neutralize the hydrohalic acid formed.

Final Assembly of this compound

Step 1: Synthesis of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one The tricyclic core, 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one, is acylated at the N-11 position. This is typically carried out by reacting it with chloroacetyl chloride in an inert solvent (e.g., dichloromethane or chloroform) in the presence of a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

Step 2: Synthesis of this compound The final step involves the nucleophilic substitution of the chlorine atom in 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one with the secondary amine of N,N-diethyl-1-(piperidin-2-yl)methanamine. This reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often with the addition of a base like potassium carbonate to facilitate the reaction.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Pharmacological Data of this compound

| Parameter | Value | Species/Assay | Reference |

| IC50 | 386 nM | Rat Heart | [4] |

| 640 nM | Rabbit Peripheral Lung | [4] | |

| Ki (M1) | 537.0 - 1300 nM | Cloned Human Receptors | [1] |

| Ki (M2) | 81.0 - 186 nM | Cloned Human Receptors | [1] |

| Ki (M3) | 838 - 2089.0 nM | Cloned Human Receptors | [1] |

| Ki (M4) | 407.0 - 1800 nM | Cloned Human Receptors | [1] |

| Ki (M5) | 2800 nM | Cloned Human Receptors | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 11-[[2-(diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one | |

| Molecular Formula | C24H31N5O2 | |

| Molecular Weight | 421.54 g/mol | |

| CAS Number | 102394-31-0 |

Conclusion

This compound represents a significant achievement in the quest for subtype-selective muscarinic receptor antagonists. Although it did not reach the market as a therapeutic agent, its discovery and the development of its synthesis pathway have provided valuable insights for medicinal chemists and pharmacologists. The synthetic route, involving the construction of a unique tricyclic core and a substituted piperidine side chain, showcases key strategies in heterocyclic chemistry. The pharmacological data underscores its utility as a research tool for probing the function of M2 muscarinic receptors. This technical guide serves as a comprehensive resource for professionals in the field of drug discovery and development, offering a detailed understanding of the chemistry and biology of this compound.

References

- 1. Synthesis of novel succinamide derivatives having a 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one skeleton as potent and selective M2 muscarinic receptor antagonists. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of novel succinamide derivatives having the 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one skeleton as potent and selective M2 muscarinic receptor antagonists. I - PubMed [pubmed.ncbi.nlm.nih.gov]

Otenzepad's Mechanism of Action at the M2 Muscarinic Acetylcholine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine receptor (M2R). This technical guide provides an in-depth analysis of its mechanism of action, focusing on its interaction with the M2 receptor subtype. We will explore its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. This document synthesizes key quantitative data, details common experimental protocols for its characterization, and provides visual representations of its molecular interactions and experimental workflows.

Introduction to this compound and the M2 Receptor

This compound is a pivotal pharmacological tool for dissecting the physiological roles of the M2 muscarinic receptor. The M2 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the heart, where it mediates the negative chronotropic and inotropic effects of acetylcholine, as well as in the central nervous system and smooth muscles.[1][2] Its activation is a key component of the parasympathetic nervous system's regulation of cardiac function. This compound's selectivity for the M2 subtype over other muscarinic receptors (M1, M3, M4, and M5) has made it instrumental in elucidating the specific functions of M2-mediated signaling.[1]

Mechanism of Action: Competitive and Potential Allosteric Antagonism

This compound functions primarily as a competitive antagonist at the M2 receptor.[1][2] This means it binds to the same site as the endogenous agonist, acetylcholine, thereby preventing receptor activation. However, some evidence also suggests a more complex interaction involving an allosteric site, which may contribute to its pharmacological profile.

Binding Affinity and Selectivity

Radioligand binding assays have been crucial in quantifying this compound's affinity for muscarinic receptor subtypes. These experiments typically involve competition between this compound and a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), for binding to receptor-expressing membranes.[1][3] The resulting inhibition constants (Ki) demonstrate this compound's selectivity for the M2 receptor.

| Receptor Subtype | Tissue/Cell Line | Radioligand | This compound Ki (nM) | Reference |

| M2 | Rat Heart | [³H]-NMS | ~115 | [1] |

| M2 | Guinea Pig Ileum (cardiac type) | [³H]-NMS | 92-110 | [3] |

| M1 | Rat Cerebral Cortex | [³H]-Pirenzepine | 760 | [1] |

| M3 (glandular type) | Rat Salivary Gland | [³H]-NMS | ~3200 | [1] |

| M3 (glandular type) | Guinea Pig Ileum (glandular type) | [³H]-NMS | 1150-2541 | [3] |

Table 1: Binding Affinity (Ki) of this compound for Muscarinic Receptor Subtypes.

Functional Antagonism

Functional assays in isolated tissues, particularly guinea pig atria, have been instrumental in characterizing this compound's antagonist properties. In these preparations, this compound competitively inhibits the negative chronotropic (rate) and inotropic (force) effects of muscarinic agonists like carbachol and acetylcholine.[2] The potency of this antagonism is quantified by the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.

| Tissue | Agonist | Parameter | This compound pA₂/pKB | Reference |

| Guinea Pig Atria | Carbachol/Acetylcholine | Chronotropy/Inotropy | ~7.0-8.0 | [2] |

| Guinea Pig Lung Strip | Methacholine | Contraction | 8.76 | [4][5] |

Table 2: Functional Antagonist Potency of this compound.

M2 Receptor Signaling Pathways and this compound's Impact

The M2 receptor primarily couples to the inhibitory G-protein, Gαi. Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in cellular excitability, which is the basis for its effects on heart rate. This compound, by blocking agonist binding, prevents these downstream signaling events.

There is also evidence for non-canonical M2 receptor signaling, including the activation of phosphoinositide 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK) pathway. The extent to which this compound modulates these pathways is an area of ongoing research.

Figure 1: M2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of this compound with M2 receptors.

Radioligand Binding Assay (Competition)

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the M2 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing M2 receptors (e.g., rat heart, CHO cells expressing human M2R).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In reaction tubes, add a fixed concentration of [³H]-NMS (typically near its Kd value).

-

Add the serially diluted this compound to the tubes.

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a non-labeled ligand (e.g., atropine).

-

Calculate specific binding by subtracting non-specific from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ of this compound, and then calculate the Ki using the Cheng-Prusoff equation.

Figure 2: Workflow for a competitive radioligand binding assay.

Isolated Organ Bath Functional Assay (Schild Analysis)

This protocol describes how to determine the functional antagonist potency (pA₂) of this compound.

Materials:

-

Guinea pig left atrium.

-

Organ bath system with temperature control (37°C) and aeration (95% O₂ / 5% CO₂).

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

-

Force transducer and data acquisition system.

Procedure:

-

Dissect the guinea pig left atrium and mount it in the organ bath under a resting tension.

-

Allow the tissue to equilibrate for at least 60 minutes, with regular washing.

-

Obtain a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a control response.

-

Wash the tissue thoroughly to return to baseline.

-

Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat steps 4-6 with increasing concentrations of this compound.

-

Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) for each concentration of this compound.

-

Construct a Schild plot: log(dose ratio - 1) versus the log of the molar concentration of this compound.

-

The x-intercept of the linear regression of the Schild plot gives the pA₂ value. The slope of the line should be close to 1 for competitive antagonism.

Figure 3: Workflow for a Schild analysis in an isolated organ bath.

Conclusion

This compound is a well-characterized, selective M2 muscarinic receptor antagonist. Its mechanism of action is primarily competitive, although allosteric interactions may also play a role. Its high affinity and selectivity for the M2 receptor have been robustly demonstrated through both radioligand binding and functional assays. The detailed understanding of its interaction with the M2 receptor and the subsequent modulation of intracellular signaling pathways underscores its value as a research tool and as a potential lead compound for the development of therapeutics targeting M2 receptor-mediated pathologies. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this compound and other M2 receptor modulators.

References

- 1. Binding profile of a novel cardioselective muscarine receptor antagonist, AF-DX 116, to membranes of peripheral tissues and brain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic receptor heterogeneity in guinea pig intestinal smooth muscle: binding studies with AF-DX 116 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the muscarinic receptor subtype(s) mediating contraction of the guinea-pig lung strip and inhibition of acetylcholine release in the guinea-pig trachea with the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the muscarinic receptor subtype(s) mediating contraction of the guinea-pig lung strip and inhibition of acetylcholine release in the guinea-pig trachea with the selective muscarinic receptor antagonist tripitramine - PMC [pmc.ncbi.nlm.nih.gov]

Otenzepad: A Deep Dive into its Pharmacodynamics and Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a selective antagonist of the muscarinic acetylcholine M2 receptor.[1] Initially investigated for the treatment of bradycardia and arrhythmia due to its cardioselectivity, its development was halted after Phase III clinical trials.[2] Despite this, this compound remains a valuable pharmacological tool for researchers studying the physiological and pathological roles of the M2 receptor. This technical guide provides a comprehensive overview of this compound's pharmacodynamics, with a focus on its receptor selectivity, mechanism of action, and the experimental methodologies used for its characterization.

Core Pharmacodynamics: M2 Receptor Selectivity

This compound exhibits a distinct selectivity profile for the muscarinic acetylcholine receptor subtypes. Its highest affinity is for the M2 receptor, which is predominantly expressed in the heart and plays a crucial role in regulating cardiac function.[2][3]

Quantitative Binding Affinity Data

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. These studies typically utilize membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing each receptor subtype.[3] The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand.

| Receptor Subtype | This compound Ki (nM) |

| M1 | 537 - 1300 |

| M2 | 64 - 186 |

| M3 | 786 - 2089 |

| M4 | 407 - 1800 |

| M5 | 2800 |

Table 1: Binding affinities (Ki) of this compound for human muscarinic receptor subtypes. Data compiled from multiple sources.[3]

In addition to Ki values, the half-maximal inhibitory concentration (IC50) has been determined in various tissues. For instance, this compound has an IC50 of 386 nM in rat heart and 640 nM in rabbit peripheral lung.[1]

Mechanism of Action

This compound is primarily classified as a competitive antagonist at the M2 muscarinic receptor.[4] This means that it binds to the same site as the endogenous agonist, acetylcholine, thereby preventing receptor activation. However, some studies suggest a more complex interaction, with evidence pointing towards an allosteric mechanism.[5][6] This suggests that this compound may bind to a site on the receptor that is distinct from the acetylcholine binding site, inducing a conformational change that reduces the affinity of the receptor for its agonist.[5]

Signaling Pathways

The interaction of this compound with the M2 receptor blocks the downstream signaling cascade typically initiated by acetylcholine.

M2 Receptor Signaling

The M2 muscarinic receptor is coupled to inhibitory G proteins (Gαi). Activation of the M2 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] This reduction in cAMP levels has various physiological effects, including a decrease in heart rate.[7]

M3 Receptor Signaling (for comparison)

In contrast, the M3 muscarinic receptor, for which this compound has a much lower affinity, is coupled to Gq proteins.[8] Agonist binding to M3 receptors activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[8]

Experimental Protocols

The characterization of this compound's pharmacodynamics relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.

Objective: To determine the concentration of this compound that inhibits the binding of a radiolabeled antagonist to a specific muscarinic receptor subtype.

Materials:

-

Membrane preparations from CHO-K1 cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic receptor.[3]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

This compound (unlabeled).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control: Atropine (1 µM).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation (typically 10-20 µg of protein), a fixed concentration of [³H]-NMS (typically at or below its Kd, e.g., 0.2 nM), and varying concentrations of this compound.[1][2]

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 27°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1][9]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-NMS against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of cAMP Accumulation (M2 Receptor)

This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production in cells expressing the M2 receptor.

Objective: To determine the functional antagonist potency of this compound at the M2 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human M2 muscarinic receptor.

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Plate the M2 receptor-expressing cells in a suitable multi-well plate and grow to near confluence.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes).

-

Stimulation: Stimulate the cells with a fixed concentration of a muscarinic agonist (typically the EC80 concentration) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of M2 activation more readily measurable.

-

Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The IC50 value, representing the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP accumulation, can be determined.

Functional Assay: Calcium Mobilization (M3 Receptor)

This assay is used to confirm the low antagonist activity of this compound at the M3 receptor.

Objective: To measure the ability of this compound to block agonist-induced calcium release in cells expressing the M3 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.[9]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Plate the M3 receptor-expressing cells in a black-walled, clear-bottom 96-well plate.[10]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (typically the EC80 concentration) to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a well-characterized M2 selective muscarinic receptor antagonist. Its pharmacodynamic profile, defined by its high affinity for the M2 receptor and its ability to competitively block its downstream signaling, has made it an important tool in cardiovascular and neuroscience research. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of muscarinic receptor pharmacology and the development of novel subtype-selective ligands.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The allosteric interaction of this compound (AF-DX 116) at muscarinic M2 receptors in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. genscript.com [genscript.com]

- 10. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

Preclinical Profile of Otenzepad (ORM-12741) for Bradycardia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Otenzepad (also known as AF-DX 116 and ORM-12741) is a selective antagonist of the M2 muscarinic acetylcholine receptor. Preclinical investigations have robustly demonstrated its potential as a therapeutic agent for bradycardia. By competitively inhibiting the binding of acetylcholine to M2 receptors in the sinoatrial node, this compound effectively mitigates the parasympathetic nervous system's chronotropic influence on the heart, leading to an increase in heart rate. This whitepaper provides an in-depth technical overview of the pivotal preclinical studies that have characterized the pharmacological and physiological effects of this compound in relevant animal models of bradycardia. Detailed experimental protocols, quantitative data, and mechanistic signaling pathways are presented to offer a comprehensive resource for researchers and drug development professionals in the cardiovascular field.

Mechanism of Action: M2 Receptor Antagonism in the Sinoatrial Node

The primary mechanism by which this compound exerts its chronotropic effects is through the blockade of M2 muscarinic acetylcholine receptors located on the pacemaker cells of the sinoatrial (SA) node. In the parasympathetic control of heart rate, acetylcholine released from vagal nerve endings binds to these G-protein coupled receptors, initiating a signaling cascade that slows down the heart rate.

This compound, as a competitive antagonist, occupies the M2 receptor binding site, thereby preventing acetylcholine from exerting its effects. This leads to a disinhibition of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels that collectively result in an accelerated pacemaker potential and an increased heart rate.

Quantitative Preclinical Efficacy Data

The efficacy of this compound in counteracting bradycardia has been quantified in several key preclinical models. The following tables summarize the critical data from these studies, highlighting the compound's potency and cardioselectivity.

Table 1: In Vivo Efficacy in Animal Models of Bradycardia

| Animal Model | Bradycardia Induction | Parameter Measured | This compound (AF-DX 116) ED50 | Reference |

| Pithed Rat | Vagal Nerve Stimulation | Inhibition of Bradycardia | 32 µg/kg i.v. | [1] |

| Conscious Dog | Basal Heart Rate | Increase in Heart Rate | 79 µg/kg i.v. | [1] |

| Conscious Dog | Clonidine-induced | Reversal of Bradycardia | Not explicitly quantified, but complete reversal observed | [1] |

Table 2: In Vitro Receptor Affinity and Selectivity

| Preparation | Parameter Measured | This compound (AF-DX 116) pA2 | Atropine pA2 | Reference |

| Isolated Guinea Pig Atria (Heart) | M2 Receptor Antagonism | 7.33 | Not Reported in this study | [1] |

| Isolated Guinea Pig Smooth Muscle | Muscarinic Receptor Antagonism | 6.39 - 6.44 | Not Reported in this study | [1] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Detailed Experimental Protocols

The following sections provide a detailed description of the methodologies employed in the key preclinical studies that generated the quantitative data presented above.

Vagally-Induced Bradycardia in Pithed Rats

This in vivo model is a classic preparation for assessing the effects of drugs on the parasympathetic control of heart rate.

Experimental Workflow:

Protocol:

-

Animal Preparation: Male Wistar rats are anesthetized, typically with an agent that has minimal effects on the cardiovascular system.

-

Pithing Procedure: A steel rod is inserted through the orbit and down the spinal canal to destroy the central nervous system (CNS). This eliminates central autonomic reflexes, allowing for the direct assessment of peripheral drug effects. The animal is then artificially ventilated.

-

Instrumentation: A carotid artery is cannulated for continuous monitoring of blood pressure and heart rate. A jugular vein is cannulated for intravenous drug administration.

-

Vagal Stimulation: The vagus nerve in the neck is isolated and placed on electrodes. Electrical stimulation (e.g., at a frequency of 5 Hz) is applied to induce a reproducible bradycardic response.

-

Drug Administration: After establishing a stable baseline and a consistent response to vagal stimulation, this compound is administered intravenously in increasing doses.

-

Data Acquisition and Analysis: The degree of inhibition of the vagally-induced bradycardia is measured at each dose level. The ED50, the dose required to produce 50% of the maximal inhibitory effect, is then calculated.

Heart Rate Effects in Conscious Dogs

This model allows for the assessment of a drug's cardiovascular effects in a non-anesthetized, physiologically more relevant state.

Experimental Workflow:

Protocol:

-

Animal Preparation and Instrumentation: Beagle dogs are surgically instrumented with telemetry devices for the continuous monitoring of electrocardiogram (ECG), heart rate, and arterial blood pressure. This allows for data collection in freely moving, unstressed animals.

-

Recovery: A post-operative recovery period is allowed to ensure the animals have returned to a normal physiological state.

-

Baseline Measurements: Baseline cardiovascular parameters are recorded over a sufficient period to establish a stable baseline.

-

Drug Administration for Basal Heart Rate: this compound is administered intravenously at various doses, and the resulting changes in basal heart rate are recorded. The dose-response relationship is then determined to calculate the ED50 for the tachycardic effect.

-

Clonidine-Induced Bradycardia: In a separate set of experiments, bradycardia is induced by the administration of clonidine, an α2-adrenergic agonist that centrally increases vagal tone.

-

Reversal of Bradycardia: Once a stable bradycardia is established, this compound is administered to assess its ability to reverse this effect.

In Vitro Studies in Isolated Guinea Pig Atria

This ex vivo model allows for the direct assessment of a drug's effects on cardiac tissue in a controlled environment, free from systemic influences.

Experimental Workflow:

Protocol:

-

Tissue Preparation: Guinea pigs are euthanized, and the atria are rapidly excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Mounting: The atria are mounted in an organ bath containing the physiological salt solution, maintained at a constant temperature (e.g., 37°C) and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2). One end of the atrial preparation is fixed, and the other is connected to a force transducer to measure contractile force.

-

Electrical Stimulation: The atria are electrically stimulated at a constant frequency (e.g., 1 Hz) to ensure a regular rhythm.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist, such as carbachol, to determine its potency in producing a negative inotropic (decreased contractility) or chronotropic (decreased rate) effect.

-

Antagonist Incubation: The tissue is then washed and incubated with a specific concentration of this compound for a predetermined period.

-

Repeat Agonist Response: The cumulative concentration-response curve for the muscarinic agonist is repeated in the presence of this compound.

-

Data Analysis: The degree of the rightward shift in the agonist's concentration-response curve caused by this compound is used to calculate the pA2 value, which is a measure of the antagonist's affinity for the receptor.

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a treatment for bradycardia. The in vivo studies in pithed rats and conscious dogs demonstrate its efficacy in increasing heart rate and reversing induced bradycardia at doses that indicate a high degree of cardioselectivity.[1] The in vitro studies in isolated guinea pig atria confirm its high affinity for cardiac M2 muscarinic receptors.[1] The detailed experimental protocols outlined in this whitepaper provide a framework for the continued investigation and development of this compound and other M2 receptor antagonists for cardiovascular applications. The convergence of these preclinical findings underscores the potential of this compound as a targeted and effective therapy for conditions characterized by an abnormally low heart rate.

References

Otenzepad's Role in Cholinergic Neurotransmission: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad (also known as AF-DX 116) is a selective antagonist of the M2 subtype of muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of this compound's pharmacological profile, its mechanism of action within the cholinergic system, and its effects on various physiological processes. Detailed experimental protocols for key assays, quantitative binding and functional data, and visualizations of relevant signaling pathways are presented to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction to this compound and Cholinergic Neurotransmission

Cholinergic neurotransmission, mediated by acetylcholine (ACh), plays a critical role in a vast array of physiological functions in both the central and peripheral nervous systems. ACh exerts its effects through two main types of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are further classified into five subtypes (M1-M5), each with distinct tissue distribution, signaling mechanisms, and physiological roles.

This compound is a competitive antagonist with a notable selectivity for the M2 muscarinic receptor.[1] The M2 receptor is predominantly expressed in the heart, where it mediates the parasympathetic control of heart rate, and presynaptically on cholinergic neurons, where it functions as an autoreceptor to inhibit further ACh release.[2][3] this compound's selectivity for the M2 receptor has made it a valuable pharmacological tool for dissecting the roles of this specific receptor subtype and has been investigated for its therapeutic potential in conditions such as bradycardia and cognitive disorders.[4][5]

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized across various muscarinic receptor subtypes using a range of in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: this compound Binding Affinities (Ki) for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |

| M1 | 417 | Recombinant | [3H]-NMS | |

| M2 | 64 | Recombinant | [3H]-NMS | |

| M3 | 786 | Recombinant | [3H]-NMS | |

| M4 | 211 | Recombinant | [3H]-NMS | |

| M5 | 5130 | Recombinant | [3H]-NMS |

Table 2: this compound Functional Antagonist Potency (IC50/pA2)

| Assay Type | Receptor Subtype/Tissue | Potency | Agonist | Reference |

| Inhibition of Contraction | Rat Heart | IC50: 386 nM | - | [4] |

| Inhibition of Contraction | Rabbit Peripheral Lung | IC50: 640 nM | - | [4] |

| Inhibition of Phosphoinositide Turnover | Rat Olfactory Bulb (M2) | pA2: 6.12 | Carbachol | [6] |

| Antagonism of Negative Chronotropic Effects | Guinea Pig Atria | pA2 ~7 | Muscarinic Agonists | [7] |

Mechanism of Action: M2 Receptor Antagonism and Downstream Signaling

This compound exerts its effects by competitively blocking the binding of acetylcholine to M2 muscarinic receptors. The M2 receptor is primarily coupled to inhibitory G proteins of the Gi/o family.[3][8] Antagonism of the M2 receptor by this compound disrupts these signaling cascades, leading to a variety of cellular responses.

Canonical Signaling Pathway: Adenylyl Cyclase Inhibition

The primary and most well-characterized signaling pathway for the M2 receptor involves the inhibition of adenylyl cyclase.[2][3] Upon agonist binding, the M2 receptor activates Gi proteins, leading to the dissociation of the Gαi subunit. This Gαi subunit then inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this pathway, this compound prevents the agonist-induced decrease in cAMP.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AF-DX 116 (this compound), M2 antagonist (CAS 102394-31-0) | Abcam [abcam.com]

- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. AF-DX 116, a presynaptic muscarinic receptor antagonist, potentiates the effects of glucose and reverses the effects of insulin on memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Figure 2 from Microdialysis and its use in behavioural studies: Focus on acetylcholine | Semantic Scholar [semanticscholar.org]

- 7. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Selective Agonists and Antagonists to G Protein-Activated Inwardly Rectifying Potassium Channels: Candidate Medicines for Drug Dependence and Pain - PMC [pmc.ncbi.nlm.nih.gov]

Otenzepad's M2 Receptor Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs) with a notable selectivity for the M2 subtype.[1] The M2 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in cardiac function and neurotransmission. This compound's cardioselectivity led to its investigation for treating conditions like arrhythmia and bradycardia, although its development was halted after Phase III clinical trials.[1][2] This technical guide provides an in-depth review of the M2 receptor pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for muscarinic receptor subtypes. This data highlights this compound's selectivity for the M2 receptor.

Table 1: this compound (AF-DX 116) Binding Affinity (Ki) at Human Muscarinic Receptor Subtypes [1]

| Receptor Subtype | Dissociation Constant (Ki) (nM) |

| M1 | 537.0 - 1300 |

| M2 | 81.0 - 186 |

| M3 | 838 - 2089.0 |

| M4 | 407.0 - 1800 |

| M5 | 2800 |

Data derived from studies on cloned human muscarinic receptors expressed in CHO-K1 cells.[1]

Table 2: this compound (AF-DX 116) Inhibitory Concentration (IC50) in Various Tissues [3]

| Tissue | IC50 (nM) |

| Rabbit Peripheral Lung | 640 |

| Rat Heart | 386 |

Mechanism of Action: M2 Receptor Antagonism

This compound functions as a competitive antagonist at the M2 muscarinic receptor. M2 receptors are coupled to inhibitory G-proteins (Gi/o).[2] Upon activation by acetylcholine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] By competitively binding to the M2 receptor, this compound blocks the binding of acetylcholine, thereby preventing this signaling cascade and the subsequent physiological responses, such as a decrease in heart rate.[4]

Figure 1. this compound's competitive antagonism of the M2 muscarinic receptor signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacology of this compound at the M2 receptor.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound for the M1, M2, M3, M4, and M5 muscarinic receptor subtypes.

Materials:

-

CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.[1]

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.[5][6]

-

Unlabeled competitor: this compound.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing the desired muscarinic receptor subtype.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of [3H]NMS (e.g., 0.3 nM).[5]

-

Add increasing concentrations of this compound to the wells.

-

For determining non-specific binding, add 1 µM atropine instead of this compound.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2. Experimental workflow for a competitive radioligand binding assay.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay measures the ability of an antagonist to block the agonist-mediated inhibition of cAMP production.

Objective: To determine the functional potency of this compound as an M2 receptor antagonist.

Materials:

-

Cells expressing M2 receptors (e.g., CHO-K1 cells).

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

-

Forskolin (an adenylyl cyclase activator).[7]

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[8][9][10]

-

Cell lysis buffer.

Procedure:

-

Cell Culture and Plating:

-

Culture and seed M2 receptor-expressing cells into a multi-well plate.

-

Allow cells to adhere and grow overnight.

-

-

Assay:

-

Pre-incubate the cells with increasing concentrations of this compound for a defined period.

-

Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells except the basal control.

-

Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.[7]

-

Incubate for a specified time to allow for changes in cAMP levels.

-

-

Cell Lysis and cAMP Measurement:

-

Data Analysis:

-

Plot the measured cAMP levels against the concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.

-

Conclusion

This compound is a well-characterized selective antagonist of the M2 muscarinic acetylcholine receptor. Its pharmacological profile, defined by its binding affinity and functional potency, has been established through a variety of in vitro assays. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug development professionals working on muscarinic receptor pharmacology. While this compound's clinical development has been discontinued, it remains a valuable tool for investigating the physiological and pathological roles of the M2 receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic receptor heterogeneity in guinea pig intestinal smooth muscle: binding studies with AF-DX 116 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M2 muscarinic receptor inhibition of agonist-induced cyclic adenosine monophosphate accumulation and relaxation in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

Chemical and physical properties of Otenzepad

An In-depth Technical Guide to the Chemical and Physical Properties of Otenzepad

Introduction

This compound, also known as AF-DX 116, is a selective and competitive M2 muscarinic acetylcholine receptor antagonist.[1][2] It was initially investigated for the treatment of cardiac arrhythmias and bradycardia due to its relative cardioselectivity.[3] Developed by Boehringer Ingelheim, its clinical development was discontinued after Phase III trials.[3][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its pharmacological profile, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid compound.[2] It is a racemic mixture, with the (+)-enantiomer exhibiting eight times greater potency at the M2 receptor than the (-)-enantiomer.[3]

| Property | Value | Reference |

| IUPAC Name | 11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1][5]benzodiazepin-6-one | [3] |

| Synonyms | AF-DX 116 | [1][2] |

| CAS Number | 102394-31-0 | [1] |

| Molecular Formula | C24H31N5O2 | [1][6] |

| Molecular Weight | 421.54 g/mol | [1][6] |

| Appearance | White to off-white solid | [2][7] |

| Density | 1.171 g/cm³ | [5] |

| Boiling Point | 573.2°C at 760 mmHg | [5] |

| Flash Point | 300.5°C | [5] |

| LogP | 3.21440 | [5] |

| Stereochemistry | Racemic | [6] |

| SMILES | CCN(CC)CC1CCCCN1CC(=O)N2c3ccccc3C(=O)Nc4cccnc42 | [6] |

| InChI Key | UBRKDAVQCKZSPO-UHFFFAOYSA-N | [6] |

Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

| Condition | Details | Reference |

| In Vitro Solubility | Soluble in DMSO at 25 mg/mL (59.31 mM) with the aid of ultrasonication and warming to 60°C. | [1][2][7] |

| In Vivo Formulations | - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL) - 10% DMSO, 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL) - 10% DMSO, 90% Corn Oil (≥ 2.5 mg/mL) | [2] |

| Powder Storage | -20°C for 3 years; 4°C for 2 years. | [1][2][7] |

| Solvent Storage | -80°C for 6 months; -20°C for 1 month. | [1][2][7] |

Pharmacological Profile

This compound is a competitive antagonist with higher selectivity for the M2 muscarinic acetylcholine receptor (mAChR) compared to other subtypes.[2][3] The M2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[8] This mechanism is particularly important in the heart, where it contributes to the negative chronotropic and inotropic effects of acetylcholine.[8]

Binding Affinity and Potency

The antagonist binding properties of this compound have been characterized across various muscarinic receptor isoforms.

| Receptor Subtype | Dissociation Constant (Ki) | IC50 | Tissue/System | Reference |

| M1 | 537.0 - 1300 nM | - | Cloned human receptors in CHO-K1 cells | [3] |

| M2 | 81.0 - 186 nM | 386 nM | Rat heart | [1][3] |

| M2 | - | 640 nM | Rabbit peripheral lung | [1][2][5] |

| M3 | 838 - 2089.0 nM | - | Cloned human receptors in CHO-K1 cells | [3] |

| M4 | 407.0 - 1800 nM | - | Cloned human receptors in CHO-K1 cells | [3] |

| M5 | 2800 nM | - | Cloned human receptors in CHO-K1 cells | [3] |

Mechanism of Action: M2 Receptor Antagonism

This compound exerts its effects by competitively blocking the binding of acetylcholine to M2 muscarinic receptors. In cardiac tissue, this antagonism prevents the Gi-protein-mediated inhibition of adenylyl cyclase, thereby blocking the parasympathetic-induced decrease in heart rate.[8] In the central nervous system, presynaptic M2 autoreceptors inhibit acetylcholine release; antagonism by this compound can therefore enhance cholinergic transmission.[9]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for muscarinic receptors.

Objective: To quantify the affinity of this compound for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells or tissue homogenates like rat heart).[3]

-

Radioligand: N-[3H]Methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.[10]

-

This compound (unlabeled competitor).

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

-

Non-specific binding control: Atropine (high concentration, e.g., 1 µM).

-

Scintillation cocktail and vials.

-

Glass fiber filters and filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: In microcentrifuge tubes, combine the cell membranes, a fixed concentration of [3H]NMS (typically at its Kd value), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of atropine.

-

Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.[10]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Memory Enhancement Studies in Rodents

This protocol is based on studies demonstrating this compound's effects on memory and learning.[1]

Objective: To assess the effect of this compound on memory acquisition and retention in rodent models.

Animal Model:

-

Male Long-Evans rats (325-350 g) for acquisition tasks.[1]

-

Adult male Swiss mice (25-30 g) for retention tasks.[1]

Materials:

-

This compound.

-

Vehicle (e.g., saline).

-

Behavioral apparatus (e.g., radial arm maze for win-stay task, step-through inhibitory avoidance chamber).

Procedure (Win-Stay Acquisition in Rats):

-

Acclimation: Acclimate rats to the testing room and apparatus.

-

Administration: Administer this compound (0.25, 0.5, 1.0, or 2.0 mg/kg) or vehicle via subcutaneous (s.c.) injection on the dorsum of the neck.[1]

-

Training: After a set post-injection period, begin the win-stay acquisition training in the radial arm maze.

-

Data Collection: Record metrics such as the number of correct arm entries to retrieve a reward.

-

Analysis: Compare the performance of this compound-treated groups to the vehicle control group. Doses of 0.5 and 1.0 mg/kg were found to significantly improve acquisition.[1]

Procedure (Inhibitory Avoidance in Mice):

-

Training: Train mice in a one-trial step-through inhibitory avoidance task.

-

Administration: Immediately after training, administer any primary treatment (e.g., glucose or insulin). Ten minutes later, administer this compound (0.3, 1.0, or 3.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1][9]

-

Retention Test: Test the mice 24 hours later by placing them back in the apparatus and measuring the latency to perform the previously punished action (e.g., crossing to the dark compartment).

-

Analysis: Compare the retention latencies between groups. This compound was shown to enhance retention and reverse insulin-induced memory impairment.[1][9]

Logical Relationships and Physiological Effects

This compound's selective antagonism of M2 receptors leads to distinct physiological outcomes depending on the target tissue. Its effects on the cardiovascular and central nervous systems are of primary interest.

Conclusion

This compound is a well-characterized M2-selective muscarinic antagonist with a defined chemical structure and distinct physical properties. Its pharmacological profile, highlighted by its higher affinity for M2 over other mAChR subtypes, has made it a valuable tool for studying the role of this receptor in cardiac function and cognitive processes. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other selective muscarinic receptor modulators in preclinical and research settings.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - AdisInsight [adisinsight.springer.com]

- 5. This compound | CAS#:102394-31-0 | Chemsrc [chemsrc.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AF-DX 116 (this compound), M2 antagonist (CAS 102394-31-0) | Abcam [abcam.com]

- 9. AF-DX 116, a presynaptic muscarinic receptor antagonist, potentiates the effects of glucose and reverses the effects of insulin on memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound shows two populations of binding sites in human gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Otenzepad in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor.[1][2] It has been investigated for its potential therapeutic effects in various conditions, including cardiac arrhythmias and cognitive disorders. These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in rodent models, specifically focusing on its effects on memory and its pharmacokinetic profile.

Mechanism of Action

This compound selectively blocks the M2 muscarinic acetylcholine receptor, which is a G protein-coupled receptor (GPCR). The M2 receptor is coupled to an inhibitory G protein (Gi), which, upon activation by acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this inhibitory effect. The signaling cascade downstream of M2 receptor activation also involves the modulation of mitogen-activated protein kinase (MAPK) and Akt pathways. In the context of memory, M2 autoreceptors on cholinergic nerve terminals inhibit acetylcholine release; therefore, antagonism by this compound can enhance cholinergic transmission.

This compound Signaling Pathway

Caption: this compound's mechanism of action as an M2 receptor antagonist.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo rodent studies with this compound.

Table 1: Efficacy of this compound in Rodent Memory Models

| Species | Model | Administration Route | Dosage (mg/kg) | Effect |

| Mouse | Inhibitory Avoidance Task | Intraperitoneal (i.p.) | 0.3, 1.0, 3.0 | Reverses insulin-induced memory impairment.[3] |

| Rat | Win-Stay Acquisition | Subcutaneous (s.c.) | 0.5, 1.0 | Significantly improved acquisition.[2] |

| Rat | Memory Retention | Subcutaneous (s.c.) | 2.0 | Significantly improved retention.[2] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Distribution Half-Life (t½α) | 17 seconds |

| Elimination Half-Life (t½β) | 17 minutes |

| Primary Organ Distribution | Heart, Spleen, Submandibular Glands |

| Brain Uptake | Low |

| Data obtained from anesthetized Sprague-Dawley rats following intravenous administration of [3H]AF-DX 116.[4] |

Experimental Protocols

Experimental Workflow for a Typical In Vivo Study

References

Otenzepad Administration in Animal Studies of Arrhythmia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the administration of Otenzepad (also known as AF-DX 116) in animal models of cardiac arrhythmia. The information is compiled from published preclinical studies and is intended to guide researchers in designing and executing similar experiments.

Introduction

This compound is a selective antagonist of the muscarinic M2 receptor, which is the predominant muscarinic receptor subtype in the heart. These receptors are activated by acetylcholine and play a crucial role in regulating cardiac function, including heart rate and atrial contractility. By blocking the action of acetylcholine at M2 receptors, this compound can modulate cardiac electrophysiology, suggesting its potential as an antiarrhythmic agent. The following sections detail its application in canine and guinea pig models of arrhythmia.

Quantitative Data Summary

The following tables summarize the key quantitative data from animal studies investigating the effects of this compound on arrhythmia.

Table 1: this compound Administration and Effects in a Canine Model of Ventricular Arrhythmia

| Parameter | Details | Reference |

| Animal Model | Beagle Dogs | |

| Arrhythmia Induction | 1. Two-stage coronary ligation2. Digitalis (Ouabain) infusion3. Adrenaline infusion | |

| This compound Dosage | 0.3 mg/kg | |

| Route of Administration | Intravenous (i.v.) bolus injection | |

| Observed Effects | - Coronary Ligation Model: No significant antiarrhythmic effect; tended to increase sinus rate. - Digitalis-Induced Model: Did not suppress ventricular tachycardia (VT) or increase the already elevated atrial rate. - Adrenaline-Induced Model: Decreased the arrhythmic ratio (number of premature ventricular contractions / total heart rate) 9 minutes after injection and increased the atrial rate. | |

| Pharmacokinetics | Maximum plasma concentration of nearly 1 µg/ml reached 1 minute after bolus injection. |

Table 2: this compound in an In Vitro Guinea Pig Atria Model

| Parameter | Details | Reference |

| Animal Model | Guinea Pig | |

| Tissue Preparation | Electrically driven left atrium | |

| Agonists Used | Carbachol or Acetylcholine | |

| Focus of Study | Allosteric interaction of this compound with M2 receptors | |

| Key Finding | This compound's action involves an allosteric site on the M2 receptor, demonstrating a complex interaction beyond simple competitive antagonism. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and arrhythmia.

Protocol 1: Induction of Ventricular Arrhythmias in Beagle Dogs

This protocol describes three common methods for inducing ventricular arrhythmias in dogs to test the efficacy of antiarrhythmic drugs like this compound.

1.1. Two-Stage Coronary Ligation-Induced Arrhythmia

-

Objective: To create a model of arrhythmia resulting from myocardial infarction.

-

Procedure:

-

Anesthetize beagle dogs and maintain sterile surgical conditions.

-

Perform a left thoracotomy to expose the heart.

-

Isolate the left anterior descending (LAD) coronary artery.

-

In the first stage, place a ligature around the LAD and partially occlude the vessel.

-

After a period of stabilization (e.g., 24 hours), perform a second procedure to completely ligate the LAD, inducing an infarct and subsequent ventricular arrhythmias.

-

Monitor electrocardiogram (ECG) continuously to observe the onset and characteristics of the arrhythmia.

-

1.2. Digitalis (Ouabain)-Induced Arrhythmia

-

Objective: To induce ventricular tachycardia through digitalis toxicity.

-

Procedure:

-

Anesthetize beagle dogs.

-

Establish intravenous access for drug administration and blood sampling.

-

Administer a continuous intravenous infusion of ouabain (a cardiac glycoside) at a pre-determined rate.

-

Continuously monitor the ECG for the development of ventricular tachycardia. The atrial rate will also typically increase significantly.

-

1.3. Adrenaline-Induced Arrhythmia

-

Objective: To induce ventricular tachycardia through adrenergic stimulation.

-

Procedure:

-

Anesthetize beagle dogs.

-

Establish intravenous access.

-

Administer a continuous intravenous infusion of adrenaline (epinephrine) at a rate sufficient to induce ventricular arrhythmias.

-

Monitor the ECG continuously to quantify the arrhythmic ratio (number of premature ventricular contractions divided by the total heart rate).

-

Protocol 2: In Vitro Electrically Stimulated Guinea Pig Atria

-

Objective: To assess the direct effects of this compound on atrial tissue and its interaction with muscarinic receptors.

-

Procedure:

-

Humanely euthanize a guinea pig and rapidly excise the heart.

-

Dissect the left atrium in a bath of oxygenated Krebs-Henseleit solution.

-